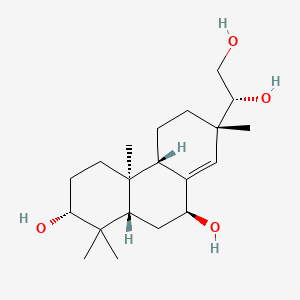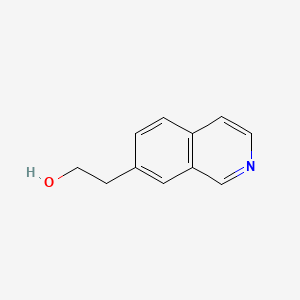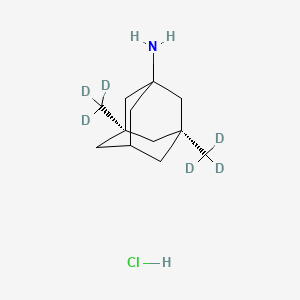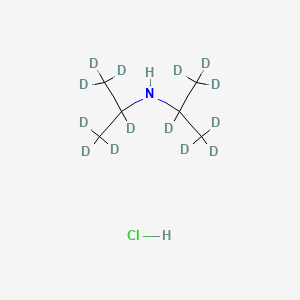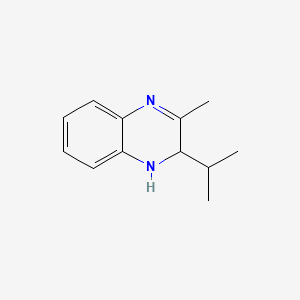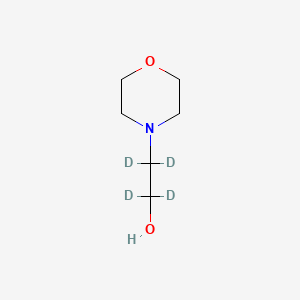
4-Morpholineethanol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholineethanol-d4 is a deuterium-labeled analogue of 4-(2-Hydroxyethyl)morpholine. It is a morpholine derivative used in various scientific research applications. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in studies involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanol-d4 involves the incorporation of deuterium atoms into the 4-(2-Hydroxyethyl)morpholine structure. This can be achieved through several methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Direct Synthesis: This involves the use of deuterated reagents in the synthesis process to incorporate deuterium atoms directly into the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:
Catalytic Deuteration: Using catalysts to facilitate the exchange of hydrogen with deuterium.
Purification Steps: Techniques such as distillation and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Morpholineethanol-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Various morpholine derivatives.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
Aplicaciones Científicas De Investigación
4-Morpholineethanol-d4 is widely used in scientific research due to its unique properties. Some applications include:
Chemistry: Used as a labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in the development of deuterium-labeled drugs to study drug metabolism and pharmacokinetics.
Industry: Applied in the production of deuterium-labeled standards for analytical purposes.
Mecanismo De Acción
The mechanism of action of 4-Morpholineethanol-d4 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s behavior in chemical reactions and biological systems. Deuterium-labeled compounds often exhibit different reaction rates and pathways compared to their non-labeled counterparts, providing valuable insights into reaction mechanisms and metabolic processes.
Comparación Con Compuestos Similares
4-Morpholineethanol-d4 can be compared with other similar compounds such as:
4-(2-Hydroxyethyl)morpholine: The non-deuterated analogue, which lacks the isotopic labeling.
2-Morpholinoethanol: Another morpholine derivative with similar chemical properties but different structural features.
Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which makes it particularly valuable for isotopic labeling studies. This property allows researchers to trace the compound’s behavior in various chemical and biological systems, providing insights that are not possible with non-labeled compounds.
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-2-morpholin-4-ylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2/i1D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFDCBRMNNSAAW-RUKOHJPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)N1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662135 |
Source


|
| Record name | 2-(Morpholin-4-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185052-90-7 |
Source


|
| Record name | 2-(Morpholin-4-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
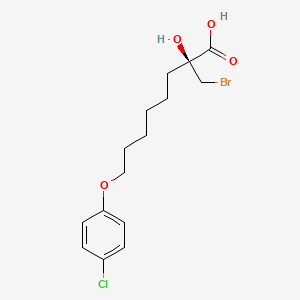

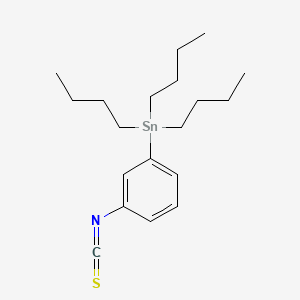
![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)
![N-{4-Amino-2-hydroxy-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl}-N'-(4-cyanophenyl)urea](/img/structure/B562205.png)
